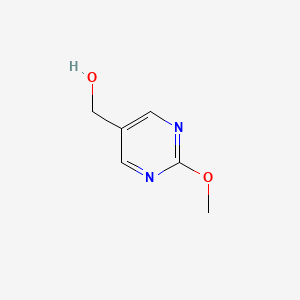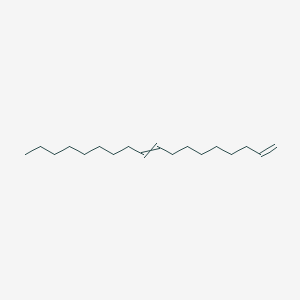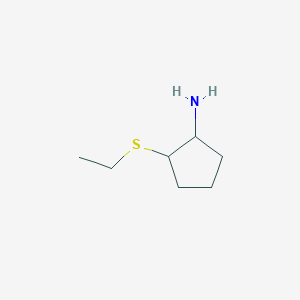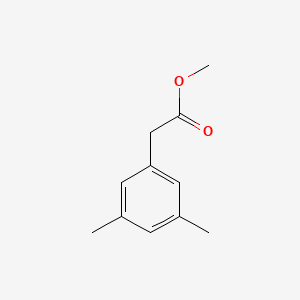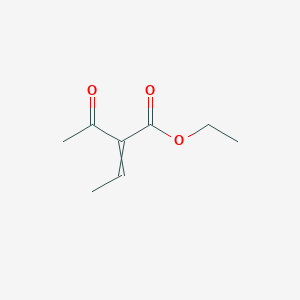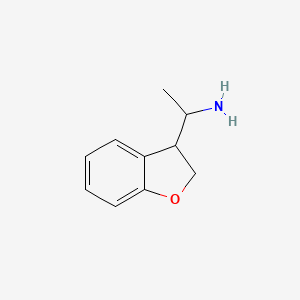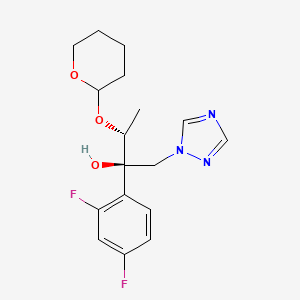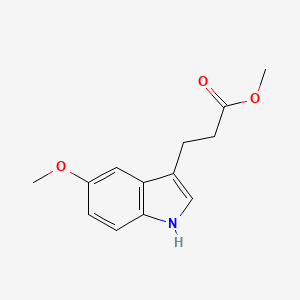
3-(5-metoxi-1H-indol-3-il)propanoato de metilo
Descripción general
Descripción
“Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Synthesis Analysis
The synthesis of “Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” and its derivatives has been described in the literature . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .Molecular Structure Analysis
The molecule of the title compound, C12H13NO2, adopts an essentially planar conformation (r.m.s. deviation = 0.057 Å). In the crystal, the molecules are linked by intermolecular N-H⋯O hydrogen bonds, generating chains along .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline colorless in nature with specific odors .Aplicaciones Científicas De Investigación
He realizado una búsqueda de aplicaciones de investigación científica del 3-(5-metoxi-1H-indol-3-il)propanoato de metilo, también conocido como ácido 1H-indol-3-propanoico, 5-metoxi-, éster metílico. Sin embargo, los detalles específicos sobre aplicaciones únicas en varios campos son limitados en los recursos disponibles. A continuación se presenta un resumen basado en la información general encontrada:
Descubrimiento de fármacos
Este compuesto puede utilizarse en procesos de descubrimiento de fármacos, particularmente en la síntesis de nuevos productos farmacéuticos. Los derivados del indol se han explorado por su potencial en la creación de tratamientos para diversas enfermedades debido a sus propiedades bioactivas .
Síntesis orgánica
Como compuesto químico, encuentra aplicaciones en la síntesis orgánica. Sus propiedades pueden utilizarse en la síntesis de moléculas orgánicas complejas, que pueden servir como intermediarios o productos finales en reacciones químicas.
Estudios de acoplamiento molecular
Los derivados del indol se utilizan a menudo en estudios de acoplamiento molecular para predecir cómo un compuesto podría interactuar con un objetivo biológico, lo cual es crucial en el diseño de nuevos fármacos .
Inhibición de la polimerización de tubulina
Algunos derivados del indol han mostrado potencial como inhibidores de la polimerización de tubulina, lo cual podría ser relevante en la investigación y el tratamiento del cáncer .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction in the research of “Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” and its derivatives could be focused on further exploring its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester, is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with these target receptors. Once bound, it can influence the function of these receptors and induce various biological responses . The exact nature of these interactions and the resulting changes can vary depending on the specific receptor and the biological context.
Biochemical Pathways
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate can affect various biochemical pathways due to its interaction with multiple receptors . The affected pathways and their downstream effects can be diverse, ranging from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate’s action can be diverse due to its ability to interact with multiple receptors . These effects can include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCGIMHNVFNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710794 | |
| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100372-62-1 | |
| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
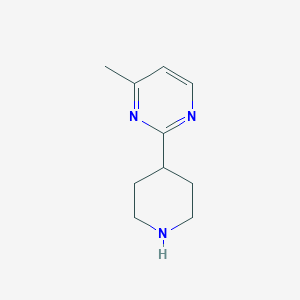

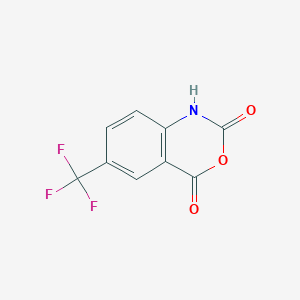
![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)

